molecular formula C16H17F3N2O3S2 B12214037 (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B12214037
M. Wt: 406.4 g/mol
InChI Key: ZRCJIBBFNRIWHA-UHFFFAOYSA-N
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Description

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrothieno[3,4-d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at various sites within the molecule, potentially altering its functional groups.

    Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology and Medicine

    Pharmacological Studies: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug development.

Industry

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a butyramide group.

    (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide: Similar structure but with a propionamide group.

Uniqueness

The presence of the trifluoromethyl group, in particular, may impart unique properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C16H17F3N2O3S2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H17F3N2O3S2/c1-2-4-14(22)20-15-21(12-8-26(23,24)9-13(12)25-15)11-6-3-5-10(7-11)16(17,18)19/h3,5-7,12-13H,2,4,8-9H2,1H3

InChI Key

ZRCJIBBFNRIWHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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